molecular formula C3H7ClN2S B1206230 2-Amino-2-thiazoline hydrochloride CAS No. 3882-98-2

2-Amino-2-thiazoline hydrochloride

Cat. No.: B1206230
CAS No.: 3882-98-2
M. Wt: 138.62 g/mol
InChI Key: CODJLHDDIDUKMD-UHFFFAOYSA-N
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Description

2-Amino-2-thiazoline hydrochloride is an organic compound with the molecular formula C₃H₇ClN₂S. It is a white to light yellow crystalline solid that is soluble in water. This compound is a derivative of thiazoline, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. It is used in various fields, including organic synthesis, biochemistry, and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-Amino-2-thiazoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metal ions such as H+, Mg2+, Ca2+, Ni2+, Mn2+, Cu2+, and Zn2+ . These interactions are crucial for its function as a chelating agent and in the study of gene expression, DNA-protein interactions, and protein-protein interactions . The compound’s ability to interact with these biomolecules highlights its importance in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce morphological changes in HeLa cell cultures at concentrations of 1 mM . These changes are stabilized after four days and are dependent on the microtubules and microfilaments within the cells . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular functions and mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, G2 arrest, and ultimately, cell death . This mechanism is particularly relevant in its role as an anti-cancer molecule, where it exerts its effects by inhibiting or activating specific enzymes and altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound may degrade, leading to changes in its efficacy and interactions with cellular components. These temporal effects are important for understanding the compound’s stability and potential long-term impacts on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular functions . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized to L-cysteine via N-carbamoyl-L-cysteine in Pseudomonas species . This metabolic pathway involves specific enzymes such as L-ATC acid hydrolase and L-NCC amidohydrolase . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation within specific cellular compartments. The compound’s solubility in water and ethanol facilitates its transport across cellular membranes, enabling its distribution to various tissues and organs .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of the compound is essential for elucidating its role in cellular processes and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-thiazoline hydrochloride can be synthesized through several methods. One common method involves the reaction of thiourea with 2-chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds as follows:

NH2CSNH2+ClCH2COOHC3H7ClN2S+H2O\text{NH}_2\text{CSNH}_2 + \text{ClCH}_2\text{COOH} \rightarrow \text{C}_3\text{H}_7\text{ClN}_2\text{S} + \text{H}_2\text{O} NH2​CSNH2​+ClCH2​COOH→C3​H7​ClN2​S+H2​O

The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from water.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-thiazoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-thiazoline-2-oxide.

    Reduction: It can be reduced to form 2-thiazolidine.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: 2-Thiazoline-2-oxide

    Reduction: 2-Thiazolidine

    Substitution: Various substituted thiazolines depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-thiazoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.

Comparison with Similar Compounds

2-Amino-2-thiazoline hydrochloride can be compared with other thiazoline derivatives such as:

    2-Thiazoline-2-oxide: An oxidized form of 2-amino-2-thiazoline.

    2-Thiazolidine: A reduced form of 2-amino-2-thiazoline.

    4,5-Dihydrothiazol-2-amine: A structurally similar compound with different reactivity.

The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6N2S.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODJLHDDIDUKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2S.ClH, C3H7ClN2S
Record name 2-AMINO-2-THIAZOLINE HYDROCHLORIDE
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Molecular Weight

138.62 g/mol
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Physical Description

2-amino-2-thiazoline hydrochloride is a cream colored crystalline solid. (NTP, 1992)
Record name 2-AMINO-2-THIAZOLINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992)
Record name 2-AMINO-2-THIAZOLINE HYDROCHLORIDE
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CAS No.

3882-98-2
Record name 2-AMINO-2-THIAZOLINE HYDROCHLORIDE
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Record name 2-Thiazolamine, 4,5-dihydro-, hydrochloride (1:1)
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Record name 4,5-dihydrothiazol-2-amine monohydrochloride
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Record name 2-AMINO-2-THIAZOLINE HYDROCHLORIDE
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Melting Point

392 to 396 °F (NTP, 1992)
Record name 2-AMINO-2-THIAZOLINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is there any computational chemistry data available for 2-Amino-2-thiazoline hydrochloride that supports its proposed mechanism of action?

A2: Yes, a study employed the CNDO/2 semiempirical quantum mechanical method to analyze the charge distribution of this compound. [] This analysis provided insights into the molecule's electronic structure and its potential to interact with metal ions, supporting the proposed chelation mechanism.

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